Sodium mercaptopyruvate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 200 g/l at 20oc, white petrolatum at <100 g/kg at 20oc. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

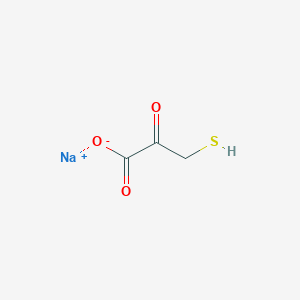

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;2-oxo-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODUSAVZTZYYDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2464-23-5 (Parent) | |

| Record name | Sodium mercaptopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20145265 | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white, free-flowing powder | |

| Record name | Sodium 3-mercapto-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC | |

| Record name | Sodium 3-mercapto-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10255-67-1 | |

| Record name | Sodium mercaptopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MERCAPTOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Hydrogen Sulfide (H₂S) Production from 3-Mercaptopyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (B99878) (H₂S), once primarily known as a toxic gas, has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with profound implications in mammalian physiology and pathology. Its production is intricately regulated by a series of enzymatic pathways. This technical guide provides a comprehensive overview of the core mechanism of H₂S synthesis from the substrate 3-mercaptopyruvate (B1229277) (3-MP). We delve into the enzymatic cascade involving Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (MST), presenting key quantitative data, detailed experimental protocols for H₂S measurement, and visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Significance of Endogenous H₂S

Endogenous H₂S is enzymatically generated in mammalian cells and plays a crucial role in a multitude of physiological processes, including neuromodulation, inflammation, vascular tone regulation, and cellular bioenergetics.[1] Dysregulation of H₂S homeostasis has been implicated in various diseases, making the enzymes responsible for its synthesis attractive therapeutic targets. While two other enzymes, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are also major contributors to cellular H₂S production, the pathway involving 3-mercaptopyruvate sulfurtransferase (MST) offers a distinct mechanism for H₂S generation, particularly within the mitochondria.[1]

The Core Enzymatic Pathway: A Two-Step Conversion

The production of H₂S from L-cysteine via the 3-mercaptopyruvate pathway is a two-step enzymatic process primarily mediated by the sequential action of Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (MST).[2][3]

Step 1: Formation of 3-Mercaptopyruvate (3-MP) by Cysteine Aminotransferase (CAT)

The initial step involves the transamination of L-cysteine by Cysteine Aminotransferase (CAT), also known as aspartate aminotransferase. In this reaction, the amino group of L-cysteine is transferred to α-ketoglutarate, yielding 3-mercaptopyruvate and L-glutamate.[3] This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP).

Step 2: H₂S Generation by 3-Mercaptopyruvate Sulfurtransferase (MST)

The 3-mercaptopyruvate produced by CAT serves as the primary substrate for 3-Mercaptopyruvate Sulfurtransferase (MST). MST, a zinc-dependent enzyme belonging to the sulfurtransferase family, catalyzes the transfer of a sulfur atom from 3-MP to a sulfur acceptor molecule.[2][4] This process occurs via a persulfide intermediate on a cysteine residue within the active site of MST. The sulfur atom is then transferred to a physiological acceptor, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), which subsequently releases free H₂S.[4][5] Pyruvate (B1213749) is generated as a byproduct of this reaction.

Quantitative Data: Enzyme Kinetics

The efficiency of this pathway is determined by the kinetic parameters of the involved enzymes. While values can vary depending on the species, tissue, and experimental conditions, the following tables summarize representative kinetic data for human Cysteine Aminotransferase and 3-Mercaptopyruvate Sulfurtransferase.

Table 1: Kinetic Parameters of Human Cysteine Aminotransferase (CAT)

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| L-Cysteine | 22.2 | Not Reported | [6] |

| α-Ketoglutarate | 0.06 | Not Reported | [6] |

| L-Aspartate | 1.6 | Not Reported | [6] |

Note: Data is for rat liver cytosolic CAT, as comprehensive human-specific kinetic data for L-cysteine as a substrate is limited. It is important to note that cytosolic aspartate aminotransferase exhibits CAT activity.[6]

Table 2: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (MST)

| Substrate/Acceptor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 3-Mercaptopyruvate | 330 ± 50 | 1.8 ± 0.1 | 5,500 | [7] |

| Thioredoxin | 1.2 ± 0.2 | 0.9 ± 0.03 | 750,000 | [7] |

| Dihydrolipoic Acid | 2,100 ± 300 | 1.3 ± 0.1 | 620 | [7] |

| Glutathione | > 10,000 | - | - | [7] |

| Cysteine | > 10,000 | - | - | [7] |

Note: Kinetic parameters were determined at pH 7.4.[7] The data indicates that thioredoxin is a highly efficient physiological persulfide acceptor for MST.[7]

Experimental Protocols

Accurate measurement of H₂S production is crucial for studying the activity of the CAT/MST pathway. Below are detailed methodologies for key experiments.

Assay for 3-Mercaptopyruvate Sulfurtransferase (MST) Activity

This protocol is adapted from the method utilizing pyruvate oxidase to colorimetrically determine the pyruvate produced from 3-mercaptopyruvate.[8][9]

Materials:

-

0.12 M Sodium phosphate (B84403) buffer, pH 8.0

-

0.5 M Sodium sulfite

-

0.15 M Dithiothreitol (DTT)

-

0.1 M 3-mercaptopyruvic acid sodium salt

-

1.2 M Perchloric acid (PCA)

-

Pyruvate oxidase (EC 1.2.3.3)

-

Peroxidase (EC 1.11.1.7)

-

Color-producing reagents: N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine

-

Tissue homogenate or purified enzyme solution

-

Spectrophotometer capable of reading at 555 nm

Procedure:

-

Prepare the incubation mixture in a microcentrifuge tube containing:

-

250 µL of 0.12 M sodium phosphate buffer, pH 8.0

-

50 µL of 0.5 M sodium sulfite

-

50 µL of 0.15 M DTT

-

50 µL of tissue homogenate or enzyme solution

-

50 µL of distilled water

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of 0.1 M 3-mercaptopyruvate.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1.2 M PCA.

-

Centrifuge the samples at 1600 x g for 5 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add the pyruvate detection cocktail containing pyruvate oxidase, peroxidase, and the color-producing reagents according to the manufacturer's instructions.

-

Incubate at room temperature for the time specified by the kit to allow for color development.

-

Measure the absorbance at 555 nm using a spectrophotometer.

-

The increase in absorbance is proportional to the amount of pyruvate produced, and thus to the MST activity. A standard curve using known concentrations of pyruvate should be generated for quantification.

Quantification of H₂S Production using the Methylene (B1212753) Blue Assay

The methylene blue assay is a classic and widely used method for H₂S quantification, relying on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue dye, methylene blue.[10][11]

Materials:

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA, 10% w/v)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrates: L-cysteine and α-ketoglutarate, or 3-mercaptopyruvate

-

Enzyme source (cell lysate, tissue homogenate, or purified enzymes)

-

Spectrophotometer capable of reading at 670 nm

Procedure:

-

Set up the enzymatic reaction in a sealed vial. The reaction mixture should contain the reaction buffer, enzyme source, and substrates.

-

In the cap of the vial, place a piece of filter paper soaked in zinc acetate solution to trap the evolved H₂S gas.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Transfer the zinc acetate-soaked filter paper to a new tube containing distilled water.

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution.

-

Add the FeCl₃ solution and mix thoroughly.

-

Incubate in the dark for 20 minutes to allow for color development.

-

Measure the absorbance at 670 nm.

-

Quantify the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).

H₂S Detection with Sulfide-Responsive Fluorescent Probes

The use of sulfide-responsive fluorescent probes offers a highly sensitive and real-time method for detecting H₂S in living cells.[12][13] These probes typically consist of a fluorophore quenched by a sulfide-reactive functional group. Upon reaction with H₂S, the quenching is relieved, resulting in a fluorescent signal.

Materials:

-

Sulfide-responsive fluorescent probe (e.g., Sulfidefluor series, AzMC)[12][14]

-

Cell culture medium

-

Live cells (e.g., cultured in a 96-well plate or on coverslips)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with the fluorescent probe by incubating them in a medium containing the probe at the recommended concentration and for the specified duration (e.g., 10 µM for 30 minutes).

-

Wash the cells with PBS to remove any excess probe.

-

Treat the cells with the desired stimuli (e.g., 3-mercaptopyruvate) to induce endogenous H₂S production.

-

Monitor the change in fluorescence intensity over time using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the specific probe.

-

An increase in fluorescence intensity indicates the production of H₂S.

Conclusion

The enzymatic pathway involving Cysteine Aminotransferase and 3-Mercaptopyruvate Sulfurtransferase represents a crucial mechanism for the production of the gasotransmitter H₂S, particularly in the mitochondria. Understanding the intricacies of this pathway, including its kinetics and regulation, is paramount for developing novel therapeutic strategies targeting H₂S-related pathologies. The experimental protocols detailed in this guide provide robust methods for researchers to accurately quantify MST activity and H₂S production, thereby facilitating further exploration into the physiological and pathological roles of this vital signaling molecule. The continued development of sensitive and specific tools for H₂S detection will undoubtedly accelerate our understanding of its complex biology.

References

- 1. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 3. Cysteine transaminase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. Purification and characterization of cysteine aminotransferase from rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Mercaptopyruvate: An Endogenous Hydrogen Sulfide Donor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, a gasotransmitter, with profound implications in a myriad of physiological and pathophysiological processes. The targeted delivery of H₂S in a controlled manner is a significant challenge in the development of novel therapeutics. Sodium 3-mercaptopyruvate (B1229277) (Na-3MP) serves as a key endogenous substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a major pathway for intracellular H₂S production. This technical guide provides a comprehensive overview of Na-3MP as an H₂S donor, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative data. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of hydrogen sulfide.

Introduction to Endogenous Hydrogen Sulfide Production

Hydrogen sulfide, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter involved in regulating a wide array of physiological functions.[1] Endogenous H₂S is primarily synthesized through enzymatic pathways involving three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2] While CBS and CSE are key players in the trans-sulfuration pathway, 3-MST contributes to H₂S biogenesis via the cysteine catabolic pathway.[2][3] 3-MST is highly expressed in various tissues including the kidney, liver, brain, and testes.[3] This guide focuses on the 3-MST pathway and the utility of its substrate, sodium 3-mercaptopyruvate, as a tool to investigate the roles of H₂S.

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The generation of H₂S from L-cysteine via the 3-MST pathway is a two-step process. First, L-cysteine is converted to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT), also known as aspartate aminotransferase.[3][4] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor, which then releases H₂S.[3][4]

Mechanism of H₂S Production by 3-MST

The catalytic mechanism of 3-MST involves the formation of a persulfide intermediate on a cysteine residue within the enzyme's active site.[5] The reaction can be summarized as follows:

-

Sulfur Donor Recognition: 3-mercaptopyruvate binds to the active site of 3-MST.

-

Persulfide Formation: The sulfur atom from 3-MP is transferred to a catalytic cysteine residue (Cys248 in humans) of 3-MST, forming an enzyme-persulfide intermediate (3-MST-SSH) and releasing pyruvate (B1213749).[6]

-

Sulfur Transfer and H₂S Release: The persulfide sulfur is then transferred to a sulfur acceptor molecule. In the presence of a reducing agent like thioredoxin (Trx) or dihydrolipoic acid (DHLA), the persulfide is reduced to release H₂S, regenerating the active enzyme.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the use of sodium 3-mercaptopyruvate and the 3-MST enzyme.

Table 1: Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase (3-MST)

| Substrate/Acceptor | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 3-Mercaptopyruvate | 393 ± 26 | 2.3 ± 0.2 (NADPH oxidation) | [6] |

| Thioredoxin | 2.5 ± 0.4 | 2.3 ± 0.2 (NADPH oxidation) | [6] |

| Dihydrolipoic acid | 2800 ± 400 | - | [6] |

| L-Cysteine | 1600 ± 200 | - | [6] |

| L-Homocysteine | 1100 ± 200 | - | [6] |

| Glutathione | 12000 ± 2000 | - | [6] |

Note: Vmax for H₂S production with different acceptors was not explicitly stated in the primary reference.

Table 2: Experimental Concentrations of Sodium 3-Mercaptopyruvate (Na-3MP) in In Vitro Studies

| Cell Type/System | Concentration Range | Application | Reference |

| Murine Hepatoma (Hepa1c1c7) | 10 - 100 nM | Stimulation of bioenergetics | [6] |

| Human Endothelial Cells (EA.hy926) | 10 µM - 1 mM | Angiogenesis and bioenergetics studies | [8] |

| COS7 Cells | 100 µM | H₂S detection studies | [9] |

| HEK293 Cells (3-MST expressing) | 100 µM | 3-MST inhibitor screening | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving sodium 3-mercaptopyruvate.

Preparation and Storage of Sodium 3-Mercaptopyruvate Solutions

Sodium 3-mercaptopyruvate is commercially available, often as a dihydrate.[11] It is soluble in water.[12]

-

Preparation: Prepare stock solutions in deoxygenated water or buffer to minimize oxidation. A common stock solution concentration is 10-100 mM. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding to cell cultures.[12]

-

Storage: Store stock solutions at -20°C or -80°C for long-term stability.[12] Avoid repeated freeze-thaw cycles.

It is important to note that commercially available 3-mercaptopyruvate may exist as a cyclic dimer, which could influence its biological activity.[13]

Measurement of H₂S Production

Several methods are available to measure H₂S production from Na-3MP.

This colorimetric method is a widely used technique for H₂S quantification.

Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene (B1212753) blue, which can be quantified spectrophotometrically.[14][15]

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Cell lysate or purified 3-MST enzyme.

-

Sodium 3-mercaptopyruvate (e.g., 100 µM final concentration).

-

A sulfur acceptor/reducing agent (e.g., DTT or thioredoxin).

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Trapping H₂S: To stop the reaction and trap the H₂S, add 1% (w/v) zinc acetate (B1210297) solution. This will precipitate H₂S as zinc sulfide (ZnS).

-

Color Development:

-

Add 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl.

-

Add 30 mM FeCl₃ in 1.2 M HCl.

-

-

Incubation: Incubate at room temperature for 10-20 minutes in the dark.

-

Measurement: Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.

-

Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of NaHS.

Fluorescent probes offer high sensitivity and the ability to detect H₂S in living cells.

Principle: These probes are designed to react specifically with H₂S, leading to a "turn-on" fluorescent signal.

Protocol for Live Cell Imaging:

-

Cell Culture: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes).

-

Probe Loading: Incubate the cells with the fluorescent H₂S probe (e.g., 10-100 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Treatment: Treat the cells with sodium 3-mercaptopyruvate at the desired concentration.

-

Imaging: Acquire fluorescence images at appropriate time points using a fluorescence microscope with the correct excitation and emission filters for the specific probe.

3-MST Enzyme Activity Assay

This assay measures the rate of pyruvate formation, a product of the 3-MST-catalyzed reaction.

Principle: The pyruvate produced is measured using a coupled enzymatic reaction with lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored.

Protocol:

-

Reaction Mixture: In a cuvette, combine:

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

NADH.

-

Lactate dehydrogenase.

-

Cell lysate or purified 3-MST enzyme.

-

-

Initiation: Start the reaction by adding sodium 3-mercaptopyruvate.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving H₂S and a typical experimental workflow for studying the effects of Na-3MP.

Applications in Research and Drug Development

The use of Na-3MP as an H₂S donor has significant applications in both basic research and preclinical drug development.

-

Elucidating the Role of H₂S: By providing a substrate for the controlled enzymatic production of H₂S, Na-3MP allows researchers to investigate the specific roles of the 3-MST pathway in various cellular processes and disease models.

-

Therapeutic Potential: The 3-MST/H₂S pathway is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[16][17][18] Na-3MP and its prodrugs, such as sulfanegen, are being investigated as potential therapeutic agents to modulate H₂S levels for therapeutic benefit.[19][20] For instance, in the context of Alzheimer's disease, a 3-mercaptopyruvate prodrug has been shown to ameliorate pathology and oxidative stress in vivo.[19]

-

Drug Screening: Na-3MP can be used in high-throughput screening assays to identify inhibitors or activators of the 3-MST enzyme, which could be developed as novel drugs.

Conclusion

Sodium 3-mercaptopyruvate is an invaluable tool for studying the biological effects of endogenously produced hydrogen sulfide via the 3-MST pathway. Its utility as a specific substrate allows for a more targeted investigation compared to the use of direct H₂S donors, which may have off-target effects. This technical guide provides a foundational understanding of Na-3MP, from its mechanism of action to practical experimental protocols. As our understanding of the multifaceted roles of H₂S in health and disease continues to grow, the importance of tools like sodium 3-mercaptopyruvate in advancing research and therapeutic development will undoubtedly increase.

References

- 1. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 5. Buy Sodium mercaptopyruvate | 10255-67-1 [smolecule.com]

- 6. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]

- 8. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound dihydrate 97.0-103.0 (NT) 3-MP [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Simple Synthesis of 3-Mercaptopyruvic Acid - ChemistryViews [chemistryviews.org]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

- 17. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound = 85 , technical grade 10255-67-1 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyanide poisoning - Wikipedia [en.wikipedia.org]

The Mercaptopyruvate Pathway: An In-depth Technical Guide to a Core Mechanism of Hydrogen Sulfide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S), once primarily known as a toxic gas, has emerged as a critical gaseous signaling molecule in mammals, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a myriad of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. The endogenous production of H₂S is tightly regulated by a series of enzymatic pathways. While the roles of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) have been extensively studied, the mercaptopyruvate pathway has gained significant attention as a key contributor to H₂S homeostasis, particularly within the mitochondria. This technical guide provides a comprehensive overview of the discovery and core components of the mercaptopyruvate pathway, offering detailed experimental protocols and quantitative data for researchers in the field.

The Core Enzymatic Axis: Cysteine Aminotransferase and 3-Mercaptopyruvate (B1229277) Sulfurtransferase

The mercaptopyruvate pathway for H₂S synthesis is a two-step process primarily mediated by the sequential action of two key enzymes: Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST).[1][2] An alternative pathway for the generation of the substrate for 3-MST, 3-mercaptopyruvate, involves the enzyme D-amino acid oxidase (DAO) acting on D-cysteine.[3]

1. Cysteine Aminotransferase (CAT): Also known as aspartate aminotransferase (AST), CAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of L-cysteine.[4][5][6] This reaction involves the transfer of the amino group from L-cysteine to an α-keto acid acceptor, most notably α-ketoglutarate, to produce 3-mercaptopyruvate (3-MP) and L-glutamate.[4][7] Both cytosolic and mitochondrial isoforms of CAT exist, contributing to the compartmentalization of this pathway.[4][7][8]

2. 3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme utilizes the 3-MP generated by CAT as a substrate to produce H₂S.[1][2] The reaction mechanism involves the transfer of a sulfur atom from 3-MP to a cysteine residue within the active site of 3-MST, forming a persulfide intermediate. This persulfide can then be reduced by various physiological acceptors, such as thioredoxin (Trx) and dihydrolipoic acid (DHLA), to release H₂S.[9][10] 3-MST is predominantly localized in the mitochondria, placing this H₂S production pathway at the heart of cellular metabolism and bioenergetics.[11]

3. D-Amino Acid Oxidase (DAO): In certain tissues, such as the cerebellum and kidney, an alternative route for 3-MP production exists. D-amino acid oxidase can convert D-cysteine into 3-MP, which can then be utilized by 3-MST to generate H₂S.[3]

Quantitative Data on the Mercaptopyruvate Pathway

The following tables summarize key quantitative data related to the enzymes of the mercaptopyruvate pathway, providing a basis for comparative analysis and experimental design.

Table 1: Kinetic Parameters of Cysteine Aminotransferase (CAT)

| Substrate | Isoform | Km | Vmax | Source Organism/Tissue | Reference |

| L-cysteine | Cytosolic | 22.2 mM | - | Rat Liver | [12] |

| α-ketoglutarate | Cytosolic | 0.06 mM | - | Rat Liver | [12] |

| L-aspartate | Cytosolic | 1.6 mM | - | Rat Liver | [12] |

| L-cysteine | Mitochondrial | 0.77 ± 0.10 mM | - | Arabidopsis thaliana | [13] |

| L-alanine | Mitochondrial | 2.51 ± 0.18 mM | - | Arabidopsis thaliana | [13] |

Table 2: Kinetic Parameters of 3-Mercaptopyruvate Sulfurtransferase (3-MST)

| Substrate/Acceptor | Km | Vmax/kcat | Source Organism/Tissue | Reference |

| 3-Mercaptopyruvate | 2.6 mM | - | Rat | [4] |

| Thiosulfate | 4.4 mM | - | Rat | [4] |

| 3-Mercaptopyruvate | 1.2 mM | - | Rat | [4] |

| Thiosulfate | 73 mM | - | Rat | [4] |

| 3-Mercaptopyruvate (with Thioredoxin) | Increased ~15-fold | - | Murine | [13] |

Table 3: H₂S Production Rates via the Mercaptopyruvate Pathway

| Tissue/Cell Type | Condition | H₂S Production Rate | Measurement Method | Reference |

| Rat Liver Mitochondria | + 3-Mercaptopyruvate (3-300 µM) | Concentration-dependent increase | H₂S-sensitive electrode | [14][15] |

| Murine Hepatoma Cells (Hepa1c1c7) | + 3-Mercaptopyruvate (10-100 nM) | Stimulated mitochondrial H₂S production | Not specified | [11][14] |

| Murine Brain Cells | + 3-Mercaptopyruvate (500 µM) | Significant increase in H₂S | LC-FL and LC-MS/MS | [16][17] |

| COS Cells expressing 3-MST | + 3-Mercaptopyruvate | Significant H₂S production | LC-FL and LC-MS/MS | [16][17] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within the mercaptopyruvate pathway and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.

Caption: The Mercaptopyruvate Pathway for H₂S Synthesis.

Caption: General Experimental Workflow for H₂S Detection.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the mercaptopyruvate pathway.

Protocol 1: Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity (Lead Sulfide Precipitation Method)

This protocol measures 3-MST activity by detecting the production of H₂S, which reacts with lead acetate to form lead sulfide (PbS), a black precipitate. The rate of PbS formation is monitored spectrophotometrically.[18]

Materials:

-

400 mM HEPES buffer, pH 7.4

-

30 mM 3-mercaptopyruvate (3-MP)

-

400 mM Dihydrolipoic acid (DHLA), pH adjusted to ~7.4

-

10 mg/mL Bovine Serum Albumin (BSA)

-

40 mM Lead acetate

-

Purified 3-MST enzyme or tissue/cell homogenate

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare the reaction mixture: In a polystyrene cuvette, add the following components in the specified order:

-

500 µL HEPES buffer (400 mM)

-

10 µL 3-mercaptopyruvate (30 mM)

-

10 µL Bovine Serum Albumin (10 mg/mL)

-

10 µL Lead acetate (40 mM)

-

50 µL Dihydrolipoic acid (400 mM)

-

Deionized water to a final volume of 990 µL.

-

-

Equilibrate the mixture: Place the cuvette in the spectrophotometer with the cuvette holder maintained at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 10 µL of purified 3-MST enzyme or tissue/cell homogenate to the cuvette and mix gently.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 390 nm for 5-10 minutes. The absorbance increase is due to the formation of lead sulfide.

-

Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the specific activity of 3-MST using the molar extinction coefficient of lead sulfide (5500 M⁻¹ cm⁻¹).[18] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of H₂S per minute.

Protocol 2: Detection of H₂S in Living Cells using 7-Azido-4-methylcoumarin (AzMC)

This protocol describes a fluorometric method for detecting H₂S in living cells using the fluorescent probe 7-azido-4-methylcoumarin (AzMC). AzMC is non-fluorescent but reacts with H₂S to produce a highly fluorescent product.[19][20][21][22][23]

Materials:

-

Cultured cells of interest

-

7-Azido-4-methylcoumarin (AzMC) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (Excitation ~365 nm, Emission ~450 nm)

Procedure:

-

Cell Culture: Plate the cells on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of AzMC by diluting the stock solution in PBS to a final concentration of 10-50 µM.

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Washing: After incubation, remove the AzMC solution and wash the cells twice with PBS to remove any excess probe.

-

Imaging:

-

Add fresh PBS or imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope.

-

Acquire images using the appropriate filter set for the fluorescent product of the AzMC-H₂S reaction.

-

-

Data Analysis: Quantify the fluorescence intensity in the cells using image analysis software. An increase in fluorescence intensity indicates an increase in intracellular H₂S levels.

Protocol 3: Coupled Enzyme Assay for Cysteine Aminotransferase (CAT) Activity

This protocol measures CAT activity by coupling the production of 3-mercaptopyruvate to the 3-MST reaction, and then detecting the resulting H₂S.

Materials:

-

HEPES buffer (e.g., 100 mM, pH 7.4)

-

L-cysteine

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Purified 3-MST

-

Dihydrolipoic acid (DHLA)

-

Lead acetate

-

Tissue/cell homogenate containing CAT

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine HEPES buffer, α-ketoglutarate, PLP, purified 3-MST, DHLA, and lead acetate.

-

Initiate the CAT reaction: Add the tissue/cell homogenate to the cuvette.

-

Start the coupled reaction: Add L-cysteine to the mixture to initiate the entire pathway.

-

Monitor H₂S production: Immediately monitor the increase in absorbance at 390 nm as described in Protocol 1. The rate of absorbance change is proportional to the CAT activity.

-

Controls: Run appropriate controls, such as reactions lacking L-cysteine or the cell homogenate, to account for any background H₂S production or non-enzymatic reactions.

Conclusion

The discovery and elucidation of the mercaptopyruvate pathway have significantly advanced our understanding of H₂S biosynthesis and its physiological roles. The localization of this pathway within the mitochondria underscores its critical link to cellular metabolism and redox signaling. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the intricacies of H₂S biology. Further exploration of this pathway, including the identification of specific inhibitors and activators of CAT and 3-MST, holds great promise for the development of novel therapeutic strategies targeting a wide range of diseases where H₂S signaling is implicated.

References

- 1. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of 3-Mercaptopyruvate Sulfurtransferase (MST) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of 3-Mercaptopyruvate Sulfurtransferase (MST) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transporters at the Interface between Cytosolic and Mitochondrial Amino Acid Metabolism | MDPI [mdpi.com]

- 9. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. | Semantic Scholar [semanticscholar.org]

- 11. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of H2S in RAECs using H2S probe 7-Azido-4-Methylcoumarin [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. An azidocoumarin-based fluorescent probe for imaging lysosomal hydrogen sulfide in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. 7-Azido-4-Methylcoumarin 97% | 95633-27-5 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Biochemical Properties and Structure of Sodium Mercaptopyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-mercaptopyruvate (B1229277) (3-MP), a pivotal intermediate in cysteine metabolism, has garnered significant scientific interest due to its central role as the primary substrate for 3-mercaptopyruvate sulfurtransferase (3-MST).[1] This enzyme facilitates the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with profound implications in a myriad of physiological and pathological processes.[2][3] An understanding of the biochemical properties and structure of sodium mercaptopyruvate is fundamental for researchers and professionals engaged in drug development, particularly in therapeutic areas where H₂S signaling is a key modulator. This guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols, and visualizations of its associated biological pathways.

Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₃NaO₃S, is the sodium salt of 3-mercaptopyruvic acid.[4] The presence of a thiol group, a ketone, and a carboxylic acid functional group within its structure underpins its chemical reactivity and biological function.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NaO₃S | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| CAS Number | 10255-67-1 | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Water Solubility | 9.09 g/L (Predicted) | [5] |

| pKa (Strongest Acidic) | 2.91 (Predicted for 3-mercaptopyruvic acid) | [5] |

| Storage Temperature | 2-8°C | [4] |

Biochemical Significance and the 3-MST Pathway

The principal biochemical role of 3-mercaptopyruvate is to serve as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1] This enzymatic reaction is a key source of endogenous hydrogen sulfide. The production of 3-MP itself is primarily derived from the transamination of cysteine by cysteine aminotransferase (CAT).[2][6]

The 3-MST-catalyzed reaction involves the transfer of the sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate.[7] This persulfide then reacts with physiological acceptors, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), to release H₂S.[2][6]

Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase

The efficiency of H₂S production by 3-MST is dependent on the specific sulfur acceptor present. The following table summarizes the steady-state kinetic parameters for human 3-MST with 3-mercaptopyruvate and various physiological reductants.

| Reductant | Km (μM) | kcat/Km (M-1s-1) |

| Thioredoxin (Trx) | 2.6 ± 0.4 | 2.1 x 105 |

| Dihydrolipoic acid (DHLA) | 140 ± 20 | 2.0 x 103 |

| L-cysteine | 6,000 ± 2,000 | 2.3 x 101 |

| L-homocysteine | 1,800 ± 500 | 1.1 x 102 |

| Glutathione (GSH) | 12,000 ± 2,000 | 4.0 x 100 |

Data sourced from Yadav, P. K., et al. (2013). J. Biol. Chem., 288(38), 27346–27356.[8]

Experimental Protocols

Synthesis of 3-Mercaptopyruvic Acid

A simplified, high-purity synthesis of 3-mercaptopyruvic acid has been developed to overcome the limitations of previous methods which often resulted in the formation of a cyclic dimer.[9]

Materials:

-

Bromopyruvic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve bromopyruvic acid in dichloromethane.

-

Add triphenylmethanethiol and N,N-diisopropylethylamine to the solution. This reaction protects the sulfur atom with a trityl group, yielding a 3-mercaptopyruvic acid derivative.[9]

-

Purify the trityl-protected intermediate.

-

For deprotection, treat the intermediate with trifluoroacetic acid and triisopropylsilane in dichloromethane.[9]

-

The final product, 3-mercaptopyruvic acid, can be isolated and characterized using ¹H and ¹³C NMR spectroscopy and elemental analysis.[9]

To obtain the sodium salt, a subsequent neutralization step with a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) would be performed, followed by purification.

Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity

Several methods exist to assay 3-MST activity. A highly sensitive colorimetric method is described below.[10][11]

Principle: This assay measures the production of pyruvate, the co-product of the 3-MST reaction, using a coupled enzymatic reaction. Pyruvate oxidase converts pyruvate to acetyl phosphate (B84403), CO₂, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically.[10]

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Sodium 3-mercaptopyruvate solution

-

Dithiothreitol (DTT) or another suitable sulfur acceptor

-

Pyruvate oxidase

-

Peroxidase

-

4-aminoantipyrine

-

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT)

-

Purified 3-MST enzyme or cell/tissue homogenate

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, 4-aminoantipyrine, EHSPT, peroxidase, and pyruvate oxidase.

-

Add the enzyme sample (purified 3-MST or homogenate) to the reaction mixture.

-

Initiate the reaction by adding the substrates: sodium 3-mercaptopyruvate and DTT.

-

Incubate the reaction at 37°C.

-

Monitor the increase in absorbance at 555 nm over time. The rate of absorbance change is proportional to the 3-MST activity.[10]

-

A standard curve using known concentrations of pyruvate should be generated to quantify the results.

Conclusion

This compound is a cornerstone molecule in the study of hydrogen sulfide biology. Its unique chemical structure and role as the specific substrate for 3-MST make it an invaluable tool for researchers. A thorough understanding of its properties, coupled with robust experimental protocols for its synthesis and the assay of its corresponding enzyme, is essential for advancing our knowledge of H₂S signaling and for the development of novel therapeutics targeting this pathway. The data and methodologies presented in this guide offer a solid foundation for scientists and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]

- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 4. This compound = 85 , technical grade 10255-67-1 [sigmaaldrich.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Mercaptopyruvic acid (HMDB0001368) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Synthesis of 3-Mercaptopyruvic Acid - ChemistryViews [chemistryviews.org]

- 10. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

The Enzymatic Conversion of 3-Mercaptopyruvate to Pyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-mercaptopyruvate (B1229277) (3-MP) to pyruvate (B1213749) is a critical reaction in cysteine catabolism and a key source of endogenous hydrogen sulfide (B99878) (H₂S), a vital signaling molecule. This process is primarily catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (MPST), an enzyme implicated in a range of physiological and pathophysiological processes, including cyanide detoxification, redox homeostasis, and cellular signaling. This technical guide provides an in-depth overview of the core aspects of this enzymatic conversion, including the underlying biochemical pathways, detailed kinetic parameters of the human enzyme, experimental protocols for activity assessment, and the broader implications for drug development.

Introduction

3-Mercaptopyruvate sulfurtransferase (MPST, EC 2.8.1.2) is a cytosolic and mitochondrial enzyme that plays a pivotal role in the metabolism of the sulfur-containing amino acid L-cysteine.[1][2] The conversion of 3-mercaptopyruvate, a product of cysteine transamination, to pyruvate represents a key metabolic flux for this amino acid.[3][4][5] Beyond its role in amino acid degradation, the reaction catalyzed by MPST is a significant source of hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling functions.[2][6][7] This guide will delve into the technical details of this enzymatic reaction, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.

The Core Reaction and a Broader Metabolic Context

The enzymatic conversion of 3-mercaptopyruvate to pyruvate is the final step in a two-step pathway for L-cysteine degradation. In the initial step, L-cysteine is transaminated by cysteine aminotransferase (CAT), also known as aspartate aminotransferase, to form 3-mercaptopyruvate.[2] Subsequently, MPST catalyzes the transfer of the sulfane sulfur from 3-mercaptopyruvate to a sulfur acceptor, releasing pyruvate and a persulfide.[8] This persulfide can then release H₂S upon reaction with a reducing agent.[3]

Cysteine Catabolism Pathway

The degradation of L-cysteine via the 3-mercaptopyruvate pathway is a crucial route for its metabolism. The pathway integrates amino acid metabolism with the production of a key signaling molecule.

Quantitative Data: Kinetic Parameters of Human MPST

The efficiency of the enzymatic conversion of 3-mercaptopyruvate to pyruvate is dependent on the kinetic properties of MPST. While comprehensive kinetic data for human MPST is still an area of active research, available studies provide key insights into its function. The enzyme follows a ping-pong mechanism.[8]

| Substrate/Acceptor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Sulfur Donor | ||||

| 3-Mercaptopyruvate | ~150-300 | - | - | [9] |

| Sulfur Acceptor | ||||

| Thioredoxin | ~1.5 | ~1.8 | ~1.2 x 10⁶ | [9] |

| Dihydrolipoic acid | ~120 | ~0.1 | ~8.3 x 10² | [9] |

| L-Cysteine | ~1300 | ~0.1 | ~7.7 x 10¹ | [9] |

| Glutathione (GSH) | ~10000 | ~0.2 | ~2.0 x 10¹ | [9] |

| Homocysteine | ~2500 | ~0.04 | ~1.6 x 10¹ | [9] |

Note: The kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the specific isoform of MPST being studied. The data presented here is derived from studies on human recombinant MPST at physiological pH.

Experimental Protocols

Assay for 3-Mercaptopyruvate Sulfurtransferase (MPST) Activity

This protocol describes a common method for determining MPST activity by measuring the rate of pyruvate formation. The produced pyruvate is quantified using a coupled enzymatic assay with lactate (B86563) dehydrogenase (LDH).

Materials:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.4

-

10 mM 3-Mercaptopyruvate (sodium salt) solution (prepare fresh)

-

5 mM NADH solution

-

Lactate dehydrogenase (LDH) solution (e.g., 100 units/mL)

-

Purified MPST enzyme or cell/tissue lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM Potassium phosphate buffer (pH 7.4)

-

100 µL of 5 mM NADH solution

-

50 µL of LDH solution

-

-

Add a known amount of MPST enzyme or lysate to the reaction mixture.

-

Incubate the mixture for 2 minutes at 37°C to allow for the reduction of any endogenous pyruvate.

-

Initiate the reaction by adding 50 µL of 10 mM 3-mercaptopyruvate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of MPST activity is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the assay conditions.

Quantification of Pyruvate using a Colorimetric Assay

This protocol outlines a colorimetric method for the quantification of pyruvate, which can be adapted to measure the product of the MPST reaction. This assay is based on the reaction of pyruvate with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Materials:

-

Sample containing pyruvate (e.g., supernatant from the MPST activity assay after deproteinization)

-

Pyruvate standards (0-1 mM)

-

0.1% (w/v) 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl

-

2.5 M NaOH solution

-

Microplate reader capable of measuring absorbance at 520 nm

Procedure:

-

To 100 µL of sample or standard in a microcentrifuge tube, add 100 µL of 0.1% DNPH solution.

-

Incubate the mixture at room temperature for 10 minutes.

-

Add 100 µL of 2.5 M NaOH solution to each tube and mix well.

-

Incubate at room temperature for 5 minutes to allow color development.

-

Transfer 200 µL of the reaction mixture to a 96-well microplate.

-

Measure the absorbance at 520 nm.

-

Determine the pyruvate concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Logical Relationships

H₂S Signaling Pathway Downstream of MPST

The H₂S produced via the MPST pathway acts as a signaling molecule, primarily through the S-persulfidation of cysteine residues in target proteins. This post-translational modification can alter protein function and modulate various cellular processes.

Experimental Workflow for Studying MPST

A typical experimental workflow to investigate the role of MPST in a biological system involves several key steps, from sample preparation to data analysis.

Conclusion and Future Directions

The enzymatic conversion of 3-mercaptopyruvate to pyruvate by MPST is a fundamental biochemical process with far-reaching implications for cellular metabolism and signaling. Understanding the intricacies of this reaction, from its kinetics to its role in complex biological pathways, is crucial for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting MPST and the H₂S signaling pathway in various diseases. Future research should focus on elucidating the specific downstream targets of MPST-derived H₂S and developing potent and selective modulators of MPST activity for therapeutic applications.

References

- 1. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlasofscience.org [atlasofscience.org]

- 7. Potential role of the 3-mercaptopyruvate sulfurtransferase (3-MST)-hydrogen sulfide (H2S) pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Physiological Concentrations of 3-Mercaptopyruvate in Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 3-mercaptopyruvate (B1229277) (3-MP) in various tissues. It includes detailed experimental protocols for its quantification and visual representations of its metabolic and signaling pathways. 3-Mercaptopyruvate is a critical intermediate in cysteine catabolism and a primary substrate for the endogenous production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule.[1][2] Understanding the tissue-specific concentrations and the methodologies for their measurement is crucial for research into a wide array of physiological and pathological processes, including redox signaling, neuro-modulation, and cardiovascular function.[3][4]

Data Presentation: Physiological Concentrations of 3-Mercaptopyruvate

The following table summarizes the reported physiological concentrations of 3-mercaptopyruvate in various tissues and species. It is important to note that the concentration of this reactive metabolite can vary depending on the analytical method employed and the physiological state of the organism.

| Tissue/Fluid | Species | Concentration | Analytical Method | Reference(s) |

| Liver | Murine | 0.8 ± 0.3 µmol/kg | LC-MS/MS | [5][6] |

| Kidney | Murine | 1.4 ± 0.5 µmol/kg | LC-MS/MS | [5][6] |

| Brain | Murine | 0.4 ± 0.4 µmol/kg | LC-MS/MS | [5][6] |

| Brain | Murine | Endogenous H₂S₃: 3.4 ± 2.2 nmol/g protein | HPLC-FL | [7] |

| Brain | Murine | Endogenous H₂S: 4.8 ± 1.6 nmol/g protein | HPLC-FL | [7] |

| Plasma | Rabbit | 0.05 - 0.1 µM | HPLC-MS/MS | [6] |

Experimental Protocols

Accurate quantification of 3-mercaptopyruvate in biological samples is challenging due to its reactive nature and low endogenous concentrations. The following sections provide detailed methodologies for the most common and reliable techniques used for 3-MP analysis.

Tissue Homogenization and Extraction

Proper sample preparation is critical to prevent the degradation of 3-MP and to remove interfering substances.

Materials:

-

Frozen tissue sample

-

Cold 0.1 M perchloric acid (PCA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitor cocktail

-

Mechanical homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater)

-

Centrifuge capable of reaching 14,000 x g at 4°C

Protocol:

-

Weigh the frozen tissue sample (~100-200 mg). All subsequent steps should be performed on ice to minimize enzymatic activity.

-

Add 10 volumes of ice-cold 0.1 M PCA to the tissue.

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Carefully collect the supernatant, which contains the deproteinized tissue extract including 3-MP.

-

The supernatant can be immediately used for derivatization or stored at -80°C for later analysis.

Derivatization with Monobromobimane (B13751) (MBB) for Fluorescence Detection

3-Mercaptopyruvate is not naturally fluorescent. Derivatization of its thiol group with monobromobimane (MBB) yields a stable, highly fluorescent product that can be detected with high sensitivity.[8][9]

Materials:

-

Deproteinized tissue extract (from section 1)

-

Monobromobimane (MBB) solution (10 mM in acetonitrile)

-

CHES buffer (125 mM, pH 8.4)

-

Acetic acid (3%)

-

Heating block or water bath

Protocol:

-

In a microcentrifuge tube, mix 50 µL of the deproteinized tissue extract with 125 µL of CHES buffer (pH 8.4).

-

Add 20 µL of 10 mM MBB solution to the mixture.

-

Incubate the reaction mixture at room temperature for 20 minutes in the dark.

-

Stop the reaction by adding 50 µL of 3% acetic acid.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

-

The supernatant containing the fluorescently labeled 3-MP is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Instrumentation and Columns:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.25% formic acid in water

-

Mobile Phase B: 0.25% formic acid in methanol

-

Gradient Program:

-

0-8 min: Linear gradient from 40% B to 80% B

-

8-18 min: Hold at 80% B

-

18-25 min: Linear gradient to 100% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

Fluorescence Detection:

-

Excitation Wavelength: 370 nm

-

Emission Wavelength: 485 nm

-

Quantification: A standard curve should be prepared using known concentrations of 3-MP that have undergone the same derivatization procedure as the samples. The concentration of 3-MP in the tissue samples is then calculated by comparing the peak area of the derivatized 3-MP to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of 3-MP. The derivatization with MBB is also beneficial for this method.[10]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.0 x 50 mm, 4 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 5 mM aqueous ammonium (B1175870) formate (B1220265) with 10% methanol

-

Mobile Phase B: 5 mM ammonium formate in 90% methanol

-

Gradient Program:

-

0-3 min: Linear gradient from 0% B to 100% B

-

3-3.5 min: Hold at 100% B

-

3.5-5 min: Return to 0% B

-

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Parameters (for 3-MPB adduct):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: 311 → 223.1 and 311 → 192.2 m/z[10]

-

Collision Energy: Optimized for the specific instrument, typically around 25-30 eV.

Quantification: An internal standard, such as ¹³C₃-labeled 3-MP, should be added to the samples before protein precipitation to account for any sample loss during preparation. A standard curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

Signaling Pathways and Experimental Workflows

Biosynthesis and Metabolism of 3-Mercaptopyruvate

3-Mercaptopyruvate is primarily synthesized from the amino acid L-cysteine through a transamination reaction catalyzed by cysteine aminotransferase (CAT), also known as glutamate-oxaloacetate transaminase (GOT).[11] This reaction requires α-ketoglutarate as the amino group acceptor. Subsequently, 3-MP is a key substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), which is found in both the cytoplasm and mitochondria.[2] 3-MST catalyzes the transfer of the sulfur atom from 3-MP to a thiol acceptor, such as thioredoxin, leading to the formation of pyruvate (B1213749) and a persulfide intermediate on the enzyme.[12] This persulfide can then release hydrogen sulfide (H₂S) or be involved in protein persulfidation.[3][8]

H₂S-Independent Signaling: Protein Persulfidation

Beyond its role as a precursor for H₂S, 3-mercaptopyruvate, through the action of 3-MST, is a key player in the post-translational modification of proteins known as persulfidation.[3][8] In this process, the sulfur atom from 3-MP is transferred to a cysteine residue on a target protein, forming a persulfide (-SSH group). This modification can alter the protein's function, localization, and interaction with other molecules, thereby influencing a variety of cellular processes, including redox signaling and enzyme regulation.[3][13]

Experimental Workflow for 3-MP Quantification

The following diagram illustrates a typical workflow for the quantification of 3-mercaptopyruvate in tissue samples.

References

- 1. 3-Mercaptopyruvate sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [ouci.dntb.gov.ua]

- 3. 3-Mercaptopyruvate sulfur transferase is a protein persulfidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellular-molecular-medicine.imedpub.com [cellular-molecular-medicine.imedpub.com]

- 5. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3 and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioredoxin-dependent Redox-sensing Molecular Switches in Hydrogen Sulfide and/or Polysulfides Producing Enzyme, 3-Mercaptopyruvate Sulfurtransferase | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Role of 3-Mercaptopyruvate Sulfurtransferase in Cellular Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Executive Summary

3-Mercaptopyruvate (B1229277) Sulfurtransferase (MPST), also known as 3-MST, is a widely expressed enzyme (EC 2.8.1.2) that occupies a critical nexus in cellular metabolism.[1] Primarily recognized for its role in cysteine catabolism, MPST's functions extend to the production of the gasotransmitter hydrogen sulfide (B99878) (H₂S), antioxidant defense through a sophisticated redox-sensing mechanism, and the regulation of protein function via persulfidation.[2][3] Localized in both the cytoplasm and mitochondria, MPST metabolizes 3-mercaptopyruvate (3-MP)—a product of cysteine transamination—into pyruvate (B1213749), transferring its sulfane sulfur to various acceptors.[2][4] Dysregulation of MPST activity is implicated in numerous pathological conditions, including metabolic syndrome, cardiovascular disease, and neurodegeneration, highlighting its potential as a significant therapeutic target for drug development.[1][4] This guide provides an in-depth overview of MPST's enzymatic function, its multifaceted roles in metabolic pathways, quantitative kinetic data, key experimental protocols, and its emerging relevance in pharmacology.

Enzymatic Function and Kinetics

MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a catalytic cysteine residue (Cys247 in rats), forming a stable enzyme-persulfide intermediate (MPST-SSH).[2] This intermediate can then transfer the sulfur atom to a thiophilic acceptor, regenerating the active enzyme.[5] The overall reaction can be summarized in two steps:

-

MPST + 3-Mercaptopyruvate → MPST-SSH + Pyruvate

-

MPST-SSH + Acceptor-SH → MPST + Acceptor-SSH

The nature of the acceptor molecule dictates the downstream biological effect. If the acceptor is a small molecule thiol like thioredoxin (Trx), the resulting persulfide can be reduced to release hydrogen sulfide (H₂S).[5]

Quantitative Enzymatic Data

The kinetic parameters of MPST vary depending on the substrate, sulfur acceptor, and species. While comprehensive data is sparse, key values for rat MPST have been determined.

| Substrate | Parameter | Value | Species | Citation |

| 3-Mercaptopyruvate | Km | 1.2 mM - 2.6 mM | Rat | [2] |

| Thiosulfate | Km | 4.4 mM - 73 mM | Rat | [2] |

Note: Kinetic values are highly dependent on assay conditions, including pH and the concentration of sulfur acceptor molecules.

Core Metabolic Roles of MPST

MPST is a pleiotropic enzyme involved in several fundamental cellular processes.

Cysteine Catabolism

MPST is a key enzyme in the primary pathway for cysteine degradation.[6] L-cysteine is first converted to 3-mercaptopyruvate (3-MP) by a cysteine aminotransferase (CAT), also known as glutamate-oxaloacetate transaminase (GOT).[4] MPST then catalyzes the final step, converting 3-MP to pyruvate, which can enter the tricarboxylic acid (TCA) cycle for energy production.[7] This pathway is crucial for eliminating excess cysteine and linking sulfur amino acid metabolism to central carbon metabolism.

Hydrogen Sulfide (H₂S) and Polysulfide Production

MPST is one of the three primary enzymes responsible for endogenous H₂S production, alongside cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2] The MPST-mediated pathway begins with the formation of the enzyme-persulfide intermediate. The sulfane sulfur is then transferred to an acceptor molecule, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), forming a persulfide.[5] This persulfurated acceptor is subsequently reduced to release H₂S and potentially polysulfides (H₂Sₙ).[2] This process is vital for H₂S signaling, which regulates processes like vasodilation, neuromodulation, and cytoprotection.[1]

Antioxidant Defense and Redox Sensing

MPST functions as a critical redox-sensing switch.[2] Under conditions of oxidative stress, the catalytic cysteine (Cys247) is highly susceptible to oxidation by species like hydrogen peroxide (H₂O₂), forming a cysteine sulfenate (MPST-SOH).[2] This modification inactivates the enzyme, halting its catalytic activity. The enzyme can be reactivated by the thioredoxin (Trx) system, where reduced Trx reduces the sulfenate back to its active thiol form.[2] Furthermore, MPST can form inactive dimers through intermolecular disulfide bonds between surface-exposed cysteines (Cys154 and Cys263), which can also be cleaved by reduced Trx to restore the active monomeric form.[2] This cycle allows MPST to directly sense and respond to the cellular redox state, contributing to antioxidant defense.

Subcellular Localization and Expression

MPST exhibits dual localization within the cell, being found in both the cytoplasm and the mitochondrial matrix.[2] Human MPST has two isoforms generated by alternative splicing; a longer isoform resides in the cytosol while a shorter, mitochondrially-targeted isoform is found in rodents and also in human mitochondria.[4] Its expression is ubiquitous across tissues but is particularly high in the kidneys, liver, and heart, reflecting its high metabolic activity in these organs.[2][6]

Role in Physiology and Disease

The diverse functions of MPST position it as a key regulator in health and a contributor to disease when dysregulated.

-

Cardiovascular System : In the coronary artery, MPST is the primary source of H₂S, which contributes to vasoregulation through interactions with nitric oxide (NO).[6]

-

Metabolic Health : MPST levels in white adipose tissue are downregulated in obesity.[4] Studies in mouse models show that MPST deficiency exacerbates weight gain, impairs glucose tolerance, and reduces metabolic rate, suggesting a protective role against metabolic syndrome.[4][8]

-

Nervous System : H₂S produced by MPST in the brain acts as a neuromodulator.[1] Genetic deletion of MPST in mice has been linked to anxiety-like behaviors.[4]

-

Genetic Disorders : Inactivating mutations in the MPST gene in humans can lead to mercaptolactate-cysteine disulfiduria, a rare metabolic disorder associated with intellectual disability.[4]

Drug Development and Therapeutic Potential